molecular formula C7H4ClN3O B1437718 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 746671-60-3

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B1437718
CAS No.: 746671-60-3
M. Wt: 181.58 g/mol
InChI Key: UPUQNULGZXDJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .

Mode of Action

this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to the disruption of the signaling pathways that these proteins are involved in, resulting in the inhibition of cancer cell proliferation and growth .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with a variety of protein targets. For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also disrupt the function of cyclin-dependent kinases, which play a key role in cell cycle regulation .

Pharmacokinetics

The compound’s density is 1.7±0.1 g/cm3, and it has a boiling point of 463.8±30.0 °C at 760 mmHg . These properties suggest that the compound is likely to be well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation and growth . By disrupting the function of key proteins involved in these processes, the compound can effectively halt the progression of cancer .

Biochemical Analysis

Biochemical Properties

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light and temperature. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one involves using pyridine-4-one as the starting material. The reaction typically involves the use of copper(I) chloride and a base . The specific steps and conditions can vary, but the general approach includes:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology and Medicine: This compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of various kinases, including tyrosine kinases and cyclin-dependent kinases, which are crucial in cell proliferation and cancer progression . Additionally, it has shown promise in antimicrobial and anti-inflammatory research .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential to enhance crop protection and yield .

Properties

IUPAC Name

6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQNULGZXDJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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